4-Hydroxyifosfamide

Description

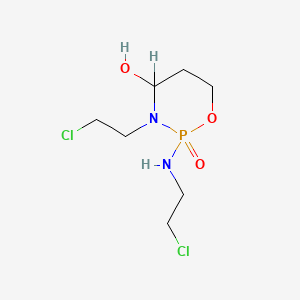

Structure

3D Structure

Properties

CAS No. |

50892-10-9 |

|---|---|

Molecular Formula |

C7H15Cl2N2O3P |

Molecular Weight |

277.08 g/mol |

IUPAC Name |

3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |

InChI |

InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) |

InChI Key |

JHUJMHKRHQPBRG-UHFFFAOYSA-N |

SMILES |

C1COP(=O)(N(C1O)CCCl)NCCCl |

Canonical SMILES |

C1COP(=O)(N(C1O)CCCl)NCCCl |

Other CAS No. |

50892-10-9 67292-64-2 |

Synonyms |

3-(2-Chloroethyl)-2-((2-chloroethyl)amino)-1,3,2-oxazaphosphinan-4-ol 2-oxide 4-hydroxy-ifosfamide 4-hydroxyifosfamide |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 4 Hydroxyifosfamide and Analogs

Chemical Synthesis Pathways of 4-Hydroxyifosfamide

The intrinsic instability of this compound makes its chemical synthesis a non-trivial task. Laboratory methods have focused on the controlled oxidation of the parent drug, ifosfamide (B1674421), at the C4 position of the oxazaphosphorine ring.

Laboratory-Scale Synthesis Methodologies

A notable laboratory-scale method for the synthesis of this compound involves a two-step process starting from ifosfamide. The first step is the ozonation of ifosfamide, which introduces a hydroperoxy group at the 4-position, yielding 4-hydroperoxyifosfamide (B1203742). nih.gov This intermediate is more stable than the final product, allowing for its isolation.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Ozonation | Ifosfamide, Ozone (O₃) | 4-Hydroperoxyifosfamide |

| 2 | Reduction | 4-Hydroperoxyifosfamide, Mild Reducing Agent | This compound |

Stereoselective Synthesis Approaches

Ifosfamide possesses a chiral phosphorus center, and its metabolism to this compound can result in the formation of stereoisomers. The biological activity of these stereoisomers can differ, making their stereoselective synthesis a subject of research interest.

Approaches to stereoselective synthesis have focused on the separation of the stereoisomers of the more stable precursor, 4-hydroperoxyifosfamide. Racemic mixtures of cis- and trans-4-hydroperoxyifosfamide can be synthesized and then separated into their respective enantiomers. nih.gov Subsequent reduction of the separated stereoisomers would then yield the enantiomerically pure forms of this compound. While both racemic mixtures and individual enantiomers of 4-hydroperoxyifosfamide derivatives have shown significant antitumor activity, major differences in biological activity between the stereoisomers have not always been observed. nih.gov

Synthesis of Chemically Stabilized Analogs and Prodrugs for Research (Excluding Clinical Formulations)

To overcome the inherent instability of this compound for research applications, various strategies have been explored to synthesize more stable analogs and prodrugs. These compounds are designed to release the active this compound under specific conditions.

One promising approach is the synthesis of glucuronide prodrugs. nih.govrsc.orgresearcher.life Glucuronidation is a common metabolic pathway that can be exploited to create more water-soluble and stable derivatives of parent drugs. In this strategy, a glucuronic acid moiety is attached to the 4-hydroxyl group of this compound. This modification masks the reactive hydroxyl group, rendering the molecule more stable for handling and experimental use. The active this compound can then be released by the action of the enzyme β-glucuronidase, which is often found in higher concentrations in tumor microenvironments. This targeted release mechanism is a key area of interest in drug delivery research.

Reactivity and Stability in Aqueous and Biological Model Systems

The chemical reactivity of this compound is central to its biological activity and is also the cause of its instability. Understanding its degradation pathways and the dynamic equilibrium it participates in is crucial for its study.

Chemical Degradation Pathways

The stability of this compound is highly dependent on the pH of the aqueous environment. Both acidic and basic conditions can catalyze its degradation. amazonaws.comchemrxiv.org The degradation of the parent compound, ifosfamide, has been shown to be largely independent of pH in the range of 4-9, but catalysis occurs at extreme pH values. nih.gov A similar sensitivity to pH is expected for its hydroxylated metabolite.

Under acidic conditions, hydrolysis of the phosphorinane ring can occur, leading to the cleavage of the P-N bond. In alkaline conditions, other degradation pathways may be initiated, potentially involving the reactive hydroxyl and amino groups.

Tautomerization and Ring-Opening Processes (e.g., to Aldophosphamide)

A key feature of this compound's chemistry is its existence in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838). nih.govirispublishers.com This ring-chain tautomerism is a spontaneous and reversible process. The cyclic this compound is a hemiaminal, and in solution, it can open to form the linear aldophosphamide, which possesses a reactive aldehyde group.

Enzymatic Bioactivation and Biotransformation Pathways of 4 Hydroxyifosfamide

Cytochrome P450-Mediated Formation from Ifosfamide (B1674421)

The initial and critical step in ifosfamide's activation is its hydroxylation to 4-hydroxyifosfamide. This reaction is predominantly catalyzed by hepatic cytochrome P450 enzymes.

Identification and Specificity of Involved Cytochrome P450 Isoforms (e.g., CYP2B6, CYP3A4, CYP3A5)

The metabolism of ifosfamide to this compound is primarily mediated by two major hepatic CYP isoforms: CYP3A4 and CYP2B6 pharmgkb.orgnih.govpharmgkb.orgsmpdb.caontosight.aiuu.nlfrontiersin.orgnih.gov. CYP3A4 is often identified as the most significant contributor to this activation pathway pharmgkb.orgnih.govtandfonline.comtandfonline.comtandfonline.comnih.gov. While CYP3A4 and CYP2B6 are the principal enzymes, other CYP isoforms, including CYP2A6, CYP2C8, CYP2C9, and CYP2C19, have been shown to contribute to a lesser extent pharmgkb.orgnih.govresearchgate.net. CYP3A5 also plays a role, particularly in extrahepatic tissues and in certain metabolic pathways like N-dechloroethylation, but its direct contribution to 4-hydroxylation is less emphasized compared to CYP3A4 nih.govnih.gov. The relative abundance and activity of these CYP enzymes can vary significantly between individuals due to genetic polymorphisms, influencing the rate of ifosfamide bioactivation pharmgkb.orgfrontiersin.org.

Enantioselective Metabolism in Preclinical Models

Ifosfamide is administered clinically as a racemic mixture of its R- and S-enantiomers, which possess different metabolic profiles and potentially different biological activities nih.govtandfonline.comtandfonline.comtandfonline.comnih.govnih.gov. Preclinical studies have demonstrated that the metabolism of these enantiomers is stereoselective, particularly concerning the 4-hydroxylation pathway.

| CYP Isoform | Preferred Ifosfamide Enantiomer for 4-Hydroxylation | Relative Activity/Preference |

| CYP3A4/CYP3A5 | (R)-Ifosfamide | Preferentially supports formation of (R)-4-hydroxyifosfamide; metabolizes R-IFO at a higher rate than S-IFO nih.govtandfonline.comtandfonline.comtandfonline.comnih.govnih.govbu.edu |

| CYP2B6 | (S)-Ifosfamide | Metabolizes S-IFO via N-dechloroethylation to a larger extent than 4-hydroxylation; exhibits activity towards S-IFO nih.govtandfonline.comtandfonline.comtandfonline.comnih.gov |

These enantioselective differences suggest that the R-enantiomer may be more efficiently converted to the active this compound by CYP3A enzymes, potentially leading to greater efficacy or different toxicity profiles depending on the target tissue's CYP expression nih.gov.

Subsequent Metabolism of this compound and its Tautomer (Aldophosphamide)

Once formed, this compound is a highly unstable intermediate that rapidly undergoes further biotransformation.

Spontaneous Rearrangement to Ifosfamide Mustard (Isophosphoramide Mustard)

This compound exists in equilibrium with its ring-opened tautomer, aldophosphamide (B1666838) (also known as aldoifosfamide) pharmgkb.orgnih.govpharmgkb.orgsmpdb.canih.govunil.chfrontiersin.org. This interconversion is rapid and occurs within cells. Aldophosphamide is the direct precursor to the therapeutically active metabolite, ifosfamide mustard (isophosphoramide mustard, IPM) nih.govpharmgkb.orgsmpdb.canih.govunil.chirispublishers.com. The conversion of aldophosphamide to ifosfamide mustard is a spontaneous, non-enzymatic β-elimination reaction pharmgkb.orgnih.govpharmgkb.orgnih.govunil.ch. This process releases the highly reactive alkylating agent, ifosfamide mustard, which is responsible for cross-linking DNA, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells nih.govpharmgkb.orgnih.govnih.gov.

Formation of Acrolein as a Byproduct of Activation

The spontaneous decomposition of aldophosphamide to ifosfamide mustard is accompanied by the equimolar generation of acrolein pharmgkb.orgnih.govpharmgkb.orgsmpdb.canih.govresearchgate.netunil.chfrontiersin.orgirispublishers.comnih.govcore.ac.ukwikipedia.org. Acrolein is a highly reactive α,β-unsaturated aldehyde and a significant toxic byproduct of ifosfamide metabolism pharmgkb.orgnih.govpharmgkb.orgresearchgate.netnih.govwikipedia.org. It is primarily responsible for the urotoxic side effects, such as hemorrhagic cystitis, associated with ifosfamide therapy pharmgkb.orgpharmgkb.orgunil.chnih.govcore.ac.ukwikipedia.org. Acrolein can enter uroepithelial cells, leading to oxidative stress and cellular damage pharmgkb.org.

Compound List:

Ifosfamide (IFO): The parent prodrug.

This compound (4-OH-IFO): The initial activated metabolite formed by CYP-mediated hydroxylation.

Aldophosphamide (Aldoifosfamide): A tautomer of this compound, which is the direct precursor to ifosfamide mustard.

Ifosfamide Mustard (Isophosphoramide Mustard, IPM): The active alkylating metabolite responsible for DNA cross-linking and cytotoxic effects.

Acrolein: A toxic byproduct generated from the decomposition of aldophosphamide, associated with urotoxicity.

CYP2B6: A cytochrome P450 isoform involved in ifosfamide metabolism, particularly N-dechloroethylation and metabolism of S-ifosfamide.

CYP3A4: A major cytochrome P450 isoform responsible for the 4-hydroxylation and activation of ifosfamide, especially the R-enantiomer.

CYP3A5: A cytochrome P450 isoform that also contributes to ifosfamide metabolism, particularly in extrahepatic tissues and N-dechloroethylation.

Enzymatic Detoxification Pathways of Aldophosphamide

Role of Aldehyde Dehydrogenases (e.g., ALDH1A1, ALDH3A1)

Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids, a critical detoxification step for many cellular aldehydes. In the context of ifosfamide metabolism, ALDHs play a significant role in the inactivation of aldophosphamide.

ALDH1A1 and ALDH3A1: These specific ALDH isoforms are recognized for their involvement in the detoxification of aldophosphamide. ALDH1A1, in particular, is noted for its high activity in oxidizing aldophosphamide to carboxyphosphamide (B29615), a non-cytotoxic metabolite nih.govpgkb.orgnih.govnih.govucsc.eduhmdb.catandfonline.commdpi.com. ALDH3A1 also contributes to this detoxification process nih.govucsc.eduhmdb.catandfonline.comoncotarget.comacs.orgunito.it.

Mechanism of Action: The oxidation of aldophosphamide by ALDHs converts the aldehyde group to a carboxyl group, yielding carboxyphosphamide. This reaction effectively neutralizes the reactive aldehyde and prevents its further conversion into cytotoxic species like phosphoramide (B1221513) mustard and acrolein nih.govucsc.edumdpi.compharmgkb.org.

Clinical Relevance: Overexpression of ALDH1A1 and ALDH3A1 has been implicated in resistance to cyclophosphamide (B585) and potentially ifosfamide, as these enzymes can direct the metabolism of aldophosphamide towards inactive metabolites, thereby reducing the drug's efficacy nih.govpharmgkb.org.

Conjugation with Glutathione (B108866) and Glutathione S-Transferases

Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic substrates, including drug metabolites. This conjugation process generally leads to the formation of more water-soluble and less toxic compounds, facilitating their excretion.

GST-mediated Detoxification: While research primarily highlights the role of ALDHs in aldophosphamide detoxification, GSTs are known to conjugate various metabolites of alkylating agents, including ifosfamide and its active forms, with glutathione tandfonline.commdpi.comoncohemakey.comnih.govoxfordbiomed.commdpi.comresearchgate.net. Specifically, GST P1-1 has been shown to enhance the detoxification of ifosfamide mustard, the ultimate cytotoxic metabolite, by increasing the formation of monoglutathionyl ifosfamide mustard nih.gov.

Drug Resistance: Elevated levels of GSTs and intracellular glutathione are associated with resistance to alkylating agents. This enhanced detoxification capacity via the GSH/GST pathway is considered a significant factor in the development of drug resistance towards these agents oncohemakey.comnih.govmdpi.com.

Substrate Specificity: Different GST isoforms (e.g., GSTA1, GSTM1, GSTP1, GSTT1) are involved in the conjugation of cyclophosphamide metabolites, and similar mechanisms are presumed for ifosfamide metabolites tandfonline.commdpi.commdpi.com.

Interplay of Activating and Deactivating Pathways in Preclinical Systems

Activation vs. Deactivation: Ifosfamide is a prodrug that requires activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to form this compound. This intermediate rapidly interconverts with aldophosphamide, which then decomposes to the active alkylating agent, isophosphoramide mustard (IPM), and the urotoxic byproduct, acrolein nih.govkarger.comcapes.gov.brresearchgate.netmdpi.comfda.govuu.nlfrontiersin.orgdoctorlib.orgresearchgate.netnih.govresearchgate.net. Simultaneously, aldophosphamide can be detoxified by ALDHs into inactive carboxyphosphamide ucsc.edupharmgkb.orgpharmgkb.org.

Role of ALDHs in Resistance: In preclinical models, overexpression of ALDH1A1 and ALDH3A1 has been linked to resistance to cyclophosphamide and is thought to contribute to ifosfamide resistance by diverting metabolism away from active forms towards inactive ones nih.govmdpi.comnih.govpharmgkb.org. This suggests that modulating ALDH activity could influence drug response.

GSTs and Drug Resistance: Similarly, increased expression or activity of GSTs can contribute to drug resistance by enhancing the detoxification of cytotoxic metabolites through glutathione conjugation, as observed with other alkylating agents oncohemakey.comnih.govmdpi.com.

Balancing Pathways: Preclinical research aims to understand how factors like genetic polymorphisms in metabolic enzymes (CYPs, ALDHs, GSTs), drug interactions, and cellular context influence the balance between activation and deactivation. For instance, studies investigating the impact of CYP enzyme modulators on ifosfamide metabolism in preclinical systems aim to steer the metabolic fate towards greater activation or reduced toxicity capes.gov.bruu.nl. The interplay between these pathways dictates the intracellular concentration of active cytotoxic species versus inactive or toxic byproducts, ultimately affecting therapeutic outcomes in experimental settings.

Molecular and Cellular Mechanisms of Action of 4 Hydroxyifosfamide Metabolites

DNA Alkylation and Cross-Linking by Ifosfamide (B1674421) Mustard

Isophosphoramide mustard (IPM) is a potent bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent adducts with DNA pharmgkb.orgmedchemexpress.compatsnap.commedkoo.comaacrjournals.orgmdpi.comnih.gov. This alkylation process disrupts essential cellular functions, ultimately leading to cell death.

Specificity of DNA Adduct Formation (e.g., N-7 of Guanine)

IPM preferentially targets nucleophilic sites on DNA bases. The primary site of alkylation by IPM is the N-7 position of guanine (B1146940) mdpi.comresearchgate.netoncohemakey.commdpi.comcuni.czacs.orgfrontiersin.org. This interaction can lead to the formation of monofunctional adducts. Furthermore, IPM can undergo a second alkylation reaction, forming interstrand cross-links (ICLs) between guanine residues on opposite DNA strands, particularly at 5'-GNC sequences mdpi.comnih.govresearchgate.netoncohemakey.commdpi.comcuni.czfrontiersin.orgbiointerfaceresearch.comaacrjournals.orgmdpi.comoup.com. These ICLs are considered critical lesions for the drug's activity. While less frequent, alkylation can also occur at other sites, including the O-6 position of guanine and the N-3 and N-7 positions of adenine (B156593) oncohemakey.comcuni.czacs.orgoup.com.

Table 4.1.1: Primary DNA Adduct Formation Sites by Ifosfamide Mustard

| DNA Base Site | Adduct Type | Relative Frequency | References |

| Guanine | N-7 alkylation | Primary | mdpi.comresearchgate.netoncohemakey.commdpi.comcuni.czacs.orgfrontiersin.org |

| Guanine | N-7 to N-7 ICL | Significant | mdpi.comnih.govresearchgate.netoncohemakey.commdpi.comcuni.czfrontiersin.orgbiointerfaceresearch.comaacrjournals.orgmdpi.comoup.com |

| Guanine | O-6 alkylation | Less frequent | oncohemakey.comcuni.czacs.orgoup.com |

| Adenine | N-3 alkylation | Less frequent | oncohemakey.comcuni.czacs.orgoup.com |

| Adenine | N-7 alkylation | Less frequent | oncohemakey.comcuni.czacs.orgoup.com |

ICL: Interstrand Cross-link

Impact on DNA Replication and Transcription

The DNA adducts and interstrand cross-links formed by IPM significantly impede cellular processes dependent on DNA integrity. These lesions act as physical barriers, preventing the unwinding of the DNA double helix, which is essential for both DNA replication and transcription medchemexpress.compatsnap.commedkoo.comaacrjournals.orgmdpi.commdpi.combiointerfaceresearch.commdpi.com. This interference leads to stalled DNA polymerases and transcription factors, ultimately halting DNA synthesis and gene expression aacrjournals.org. The inability to replicate or transcribe DNA triggers DNA damage response pathways, which, if the damage is irreparable, can lead to cell cycle arrest or apoptosis nih.govpharmgkb.orgnih.govfrontiersin.orgaacrjournals.org.

Role of DNA Repair Pathways in Response to Damage

Cells possess sophisticated DNA repair mechanisms to counteract damage induced by alkylating agents like IPM. While specific pathways for IPM-induced damage are not always detailed, general repair pathways such as nucleotide excision repair (NER) and base excision repair (BER) are known to address DNA alkylation frontiersin.orgoup.com. The efficiency of these repair pathways can influence a cell's sensitivity to alkylating agents, with enhanced repair capacity potentially conferring resistance oup.com. Studies have identified the induction of genes and proteins involved in DNA repair, such as ATM, PARP-1, PRKDC, XRCC6, and BRCA1, following DNA damage induced by alkylating agents nih.gov. The enzyme MGMT (O6-methylguanine-DNA methyltransferase) is also recognized for its role in repairing DNA adducts formed by alkylating agents pharmgkb.org.

Induction of Cell Cycle Perturbations and Apoptosis in Cellular Models

Beyond direct DNA damage, IPM significantly disrupts cellular homeostasis by inducing cell cycle arrest and triggering programmed cell death (apoptosis). These effects are mediated through complex signaling cascades involving cell cycle regulatory proteins and apoptotic machinery.

Cell Cycle Arrest Points and Checkpoint Activation

IPM-induced DNA damage activates cell cycle checkpoints, which halt cell cycle progression to allow for DNA repair. This often results in cell cycle arrest at specific phases. Studies indicate that IPM can cause arrest in the S-phase , G2/M phase , and even during mitosis nih.govresearchgate.netaacrjournals.orgmdpi.com. The activation of key checkpoints, including the intra-S-phase checkpoint, G2/M checkpoint, and mitotic checkpoint, is crucial for mediating this arrest researchgate.netaacrjournals.orgmdpi.com. This process involves the modulation of various regulatory proteins, such as p53, p21Cip1/Waf1, p27Kip, ATM, ATR, Wee1, CHK1, and CHK2 pharmgkb.orgresearchgate.netaacrjournals.orgmdpi.comnih.goviiarjournals.orgmdpi.com. For instance, DNA damage can lead to the activation of ATM and ATR kinases, which in turn phosphorylate CHK1 and CHK2, ultimately inhibiting cyclin-dependent kinases (Cdks) and causing cell cycle arrest mdpi.com.

Table 4.2.1: Cell Cycle Perturbations Induced by Ifosfamide Mustard

| Cell Cycle Phase Affected | Checkpoint Activation Involved | Key Proteins Modulated | References |

| S-phase | Intra-S-phase checkpoint | ATM, ATR, CHK1, CHK2, p53, p21Cip1/Waf1 | pharmgkb.orgresearchgate.netaacrjournals.orgmdpi.comnih.gov |

| G2/M phase | G2/M checkpoint | ATM, ATR, CHK1, CHK2, Wee1, p53, p21Cip1/Waf1, p27Kip | nih.govresearchgate.netaacrjournals.orgmdpi.com |

| Mitosis | Mitotic checkpoint, spindle assembly checkpoint | Wee1, CHK1, CHK2, p53 | researchgate.netaacrjournals.orgmdpi.com |

Modulation of Pro-Apoptotic Signaling Pathways

IPM effectively triggers apoptosis through the activation of intrinsic and extrinsic cell death pathways pharmgkb.orgnih.govmdpi.com. A central mechanism involves the caspase cascade , a series of proteases that execute apoptosis. IPM treatment leads to the activation of initiator caspases (caspase-9, caspase-8) and executioner caspases (caspase-3) nih.govpharmgkb.orgnih.govtandfonline.comresearchgate.net.

The intrinsic apoptotic pathway is significantly modulated by the Bcl-2 protein family . IPM can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax and Bak nih.govpharmgkb.orgdergipark.org.trnih.govresearchgate.netnih.govfrontiersin.orgoncotarget.com. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and procaspase-9 (the apoptosome), leading to the activation of caspase-9, which subsequently activates caspase-3 and other downstream caspases, culminating in cell demolition pharmgkb.orgnih.govmdpi.comtandfonline.comresearchgate.net.

The tumor suppressor protein p53 also plays a role. IPM can influence p53 activity, potentially leading to the induction of pro-apoptotic genes or affecting cell cycle arrest pharmgkb.orgnih.goviiarjournals.orgmdpi.com. Additionally, IPM can modulate other signaling pathways, including the JNK pathway , which contributes to apoptosis, and can downregulate thioredoxin reductase (TXNRD1) , impairing the cell's oxidative stress response pharmgkb.orgnih.gov.

Table 4.2.2: Modulation of Key Proteins in Apoptosis Signaling by Ifosfamide Mustard

| Pathway/Protein Category | Effect of IPM | Specific Proteins Affected | References |

| Caspase Cascade | Activation | Caspase-3, Caspase-8, Caspase-9 | nih.govpharmgkb.orgnih.govtandfonline.comresearchgate.net |

| Bcl-2 Family | Decrease | Bcl-2, Bcl-xL | nih.govpharmgkb.orgdergipark.org.trnih.govresearchgate.netnih.govfrontiersin.orgoncotarget.com |

| Increase | Bax, Bak | nih.govpharmgkb.orgdergipark.org.trnih.govresearchgate.netnih.govfrontiersin.orgoncotarget.com | |

| p53 Pathway | Modulation | p53, MDM2, p21 | pharmgkb.orgnih.goviiarjournals.orgmdpi.com |

| MAP Kinase Signaling | Downregulation | Genes for proliferation/apoptosis control | pharmgkb.orgnih.gov |

| Oxidative Stress Response | Downregulation | TXNRD1 | pharmgkb.orgnih.gov |

| JNK Signaling | Activation | JNK pathway | pharmgkb.org |

Compound Names Table:

4-Hydroxyifosfamide

Ifosfamide

Isophosphoramide mustard (IPM)

Ifosfamide mustard

Acrolien

Mechloethamine

Melphalan

Chlorambucil

Bendamustine

Thiotepa

Mitomycin C

Busulfan

Nitrogen mustard

Palifosfamide

Trofosfamide

Interactions with Other Cellular Macromolecules (e.g., Proteins, RNA)

The cytotoxic efficacy of ifosfamide is largely attributed to the DNA-damaging capabilities of its active metabolite, isophosphoramide mustard (IPM). IPM functions as an alkylating agent, forming covalent cross-links primarily at the N-7 position of guanine residues within the DNA double helix drugbank.comnih.govresearchgate.netwikipedia.org. These inter- and intra-strand cross-links disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Beyond DNA, ifosfamide metabolites interact with other vital cellular macromolecules. Research indicates that metabolites such as chloroacetaldehyde (B151913) (CAA) and this compound itself can impact cellular transport mechanisms. Studies using opossum kidney (OK) cells have demonstrated that CAA and this compound significantly reduce apical phosphate (B84403) transport by altering the type IIa sodium-dependent phosphate transporter (NaPi-IIa). This effect involves a reduction in both NaPi-IIa protein levels and mRNA expression, suggesting a direct impact on the regulation and function of this crucial protein transporter researchgate.net.

Furthermore, IPM has been implicated in modulating cellular signaling pathways. It downregulates the expression of TXNRD1, a key component of the NRF-2 pathway involved in cellular oxidative stress response pharmgkb.orgnih.gov. IPM also interferes with the production of NF-kB, a transcription factor critical for both innate and adaptive immune responses pharmgkb.org. Additionally, IPM has been shown to deplete intracellular glutathione (B108866) (GSH), a major antioxidant, thereby impairing the function of immune cells like T cells and natural killer cells pharmgkb.orgnih.gov.

Table 1: Effects of Ifosfamide Metabolites on NaPi-IIa in Opossum Kidney (OK) Cells

| Metabolite | Concentration (µM) | Treatment Duration (h) | Effect on NaPi-IIa Protein | Effect on NaPi-IIa mRNA | Effect on Phosphate Transport | Cell Viability | MESNA Effect on Inhibition |

| Ifosfamide | 50-100 | 24 | No change | No change | No change | Normal | N/A |

| CAA | 50-100 | 24 | Significantly reduced | Significantly reduced | Significantly reduced | Normal | Prevented |

| 4-OH-Ifo | 50-100 | 24 | Significantly reduced | Significantly reduced | Significantly reduced | Normal | No effect |

| Ifo-mustard | 50-100 | 24 | Significantly reduced | Significantly reduced | Significantly reduced | Normal | Not applicable |

| Ifo-mustard | >500 | 24 | Not specified | Not specified | Not specified | Reduced | Not applicable |

Data adapted from ResearchGate researchgate.net. 4-OH-Ifo refers to this compound, and Ifo-mustard refers to isophosphoramide mustard.

Effects on Gene Expression and Protein Regulation in Research Models

The interactions of this compound metabolites with cellular machinery translate into significant alterations in gene expression and protein regulation. In research models, IPM has been observed to decrease the expression of genes critical for cell cycle control, specifically TP53 and CIP1, which are regulators of the p53 tumor suppressor protein pharmgkb.org. This modulation of the p53 pathway can impact cellular responses to DNA damage.

Furthermore, IPM's downregulation of TXNRD1 within the NRF-2 pathway affects the cell's ability to respond to oxidative stress and influences the transcription of proteins involved in apoptosis and proliferation pharmgkb.orgnih.gov. The gene IER3, an early response gene that regulates apoptosis, is also downregulated by IPM, suggesting a mechanism that may contribute to resistance against ifosfamide therapy pharmgkb.org.

Studies have also highlighted broader impacts on cellular gene expression. For instance, research in rat models indicated that ifosfamide administration led to significant changes in genes related to cholesterol synthesis in the liver and renal failure in the kidney. Interferon regulatory factor 7 (IRF7) was identified as a key upstream regulator affected in both organs, interacting with other genes such as ubiquitin specific peptidase 18 (USP18), radical S-adenosyl methionine domain containing 2 (RSAD2), and interferon-stimulated gene 15 (ISG15) mdpi.com. These findings underscore the extensive transcriptional reprogramming induced by ifosfamide metabolites.

The impact on protein regulation is also evident in the modulation of the NaPi-IIa transporter, as previously mentioned, where metabolites like CAA and this compound lead to reduced NaPi-IIa protein levels researchgate.net.

Table 2: Key Gene and Protein Regulatory Effects of Ifosfamide Metabolites

| Metabolite(s) | Target Macromolecule / Pathway | Effect on Gene/Protein Expression | Cellular Process Affected | Research Model/Context | Citation |

| Isophosphoramide Mustard (IPM) | TP53, CIP1 | Decreased expression | Cell cycle regulation | Cell lines | pharmgkb.org |

| IPM | TXNRD1 (NRF-2 pathway) | Downregulated | Oxidative stress response | Cell lines | pharmgkb.orgnih.gov |

| IPM | IER3 | Downregulated | Apoptosis regulation | Cell lines | pharmgkb.org |

| IPM | NF-kB | Decreased production | Immune response | Cell lines | pharmgkb.org |

| CAA, 4-OH-Ifo, Ifo-mustard | NaPi-IIa | Reduced protein and mRNA levels | Phosphate transport | OK cells | researchgate.net |

| Ifosfamide metabolites | Cholesterol synthesis genes | Affected | Liver function | Rat models | mdpi.com |

| Ifosfamide metabolites | Renal failure genes | Affected | Kidney function | Rat models | mdpi.com |

| Ifosfamide metabolites | IRF7, USP18, RSAD2, ISG15 | Altered expression | Immune/stress response | Rat models | mdpi.com |

4-OH-Ifo: this compound; CAA: Chloroacetaldehyde; Ifo-mustard: Isophosphoramide mustard.

Preclinical Pharmacological Studies and Efficacy Research

In Vitro Cellular Activity Assessments

In vitro studies using various cancer cell lines have been instrumental in delineating the cytotoxic profile of 4-hydroxyifosfamide and its effects on cellular processes.

This compound has demonstrated significant cytotoxic activity across a range of human tumor cell lines. In one study, its effect on cell survival was measured using the MTT assay. The half-maximal inhibitory concentrations (IC50) were determined for two human tumor cell lines: MX1 and S117. tandfonline.com The results showed that this compound was potent, with the MX1 tumor cell line being particularly sensitive. tandfonline.com

Further research has confirmed its activity in other cancer types. For instance, significant growth inhibition and DNA damage were observed in MCF-7 and MDA-MB231 breast cancer cell lines when exposed to concentrations of this compound similar to those found in patients. researchgate.net Studies using a precursor, 4-hydroperoxyifosfamide (B1203742) (4-OOH-IF), which rapidly generates this compound in aqueous solution, showed cytotoxicity against human acute lymphoblastic leukemia (MOLT-4) and myeloblastic leukemia (ML-1) cells, with MOLT-4 cells exhibiting greater sensitivity. nih.gov

This table summarizes the IC50 values of this compound in different human tumor cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| MX1 | Tumor | 10.8 | tandfonline.com |

| S117 | Tumor | 25.0 | tandfonline.com |

The efficacy of this compound in combination with other anticancer agents has been explored to identify potential synergistic interactions. A notable study investigated its combination with vinorelbine (B1196246) in MCF-7 and BRC-230 breast cancer cell lines. nih.gov The sequence of administration was found to be critical; administering this compound prior to vinorelbine resulted in a synergistic cytotoxic effect. Conversely, the reverse sequence led to an antagonistic effect. nih.gov This synergistic activity was also confirmed in 7 out of 10 primary breast cancer cultures. nih.gov

In another study, the combination of this compound with chloroacetaldehyde (B151913), another metabolite of ifosfamide (B1674421), resulted in an approximately additive cytotoxic effect in MX1 and S117 tumor cell lines. nih.gov An additive effect was also noted in vitro for the combination of ifosfamide (acting via this compound) and sorafenib. plos.org

This table summarizes the outcomes of combination studies involving this compound.

| Combination Agent | Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Vinorelbine | MCF-7, BRC-230 | Synergistic (when 4-OH-IF administered first) | nih.gov |

| Vinorelbine | MCF-7, BRC-230 | Antagonistic (when Vinorelbine administered first) | nih.gov |

| Chloroacetaldehyde | MX1, S117 | Additive | nih.gov |

| Sorafenib | Not specified | Additive | plos.org |

The cytotoxic mechanism of this compound is primarily attributed to its ability to induce DNA damage, which consequently leads to cell cycle arrest and programmed cell death (apoptosis). nih.govaacrjournals.org The synergistic effect observed when this compound was administered before vinorelbine was associated with a pronounced block in the G2-M phase of the cell cycle. nih.gov

The induction of apoptosis occurs via the caspase cascade. The ultimate active metabolite, IPM, forms DNA cross-links that trigger the activation of caspases 3, 8, and 9. nih.gov Research using the precursor 4-OOH-IF in leukemia cell lines also demonstrated that its cytotoxic action is linked to the triggering of regulated cell death through the activation of caspases-8, -9, and -3/7. nih.gov Furthermore, it is suggested that the anti-tumor mechanism may involve the downregulation of anti-apoptotic genes like IER3. nih.gov

Structure-activity relationship studies indicate that the cytotoxic efficacy of oxazaphosphorine compounds is dependent on their specific chemical structure. For example, differential responses have been observed between the isomeric agents ifosfamide and cyclophosphamide (B585) and their respective metabolites in various cell lines. nih.gov

A critical factor influencing the activity of this compound within a cellular system is its metabolic fate. The compound's efficacy is contingent upon its conversion to the highly reactive isophosphoramide mustard. However, cancer cells can develop resistance by overexpressing detoxifying enzymes, such as aldehyde dehydrogenase (ALDH), specifically ALDH1A1 and ALDH3A1. nih.gov These enzymes can metabolize this compound and its tautomer aldoifosfamide (B1666837) into inactive metabolites like carboxyifosfamide (B1208611), thereby preventing the formation of the active alkylating agent and diminishing the drug's cytotoxic effect. nih.govmdpi.com

In Vivo Animal Model Investigations

In vivo studies, primarily using xenograft models, are essential for evaluating the anti-tumor efficacy of a compound in a more complex biological system.

The in vivo anti-tumor activity of ifosfamide, which is mediated by this compound, has been confirmed in various human tumor xenograft models. In a preclinical phase II study using thymus aplastic nude mice, ifosfamide demonstrated significant efficacy, causing regression in 15 out of 43 (36%) tested human tumors. nih.gov Responsive tumor types included breast cancer, non-small-cell lung cancer (NSCLC), small-cell lung cancer (SCLC), testicular cancer, and sarcomas. nih.gov

Specifically, studies on human testicular cancer cell lines (H 12.1 and 2102 EP) heterotransplanted into nude mice confirmed the significant anti-tumor activity of ifosfamide. aacrjournals.org Combination therapy has also been evaluated in vivo. In xenografts of small cell lung carcinoma, the combination of ifosfamide and etoposide (B1684455) was more effective than either agent alone, inducing complete regressions in the most sensitive tumors. aacrjournals.org Furthermore, a study on MX1 breast carcinoma xenografts showed that the concentration of this compound in the tumors was more than two-fold higher at 41°C compared to 37°C, indicating a temperature-dependent increase in the delivery of the active drug to the tumor site. crownbio.com

There is limited specific research available on the efficacy of this compound in syngeneic models, which utilize immunocompetent mice. reactionbiology.com Such models are primarily used to evaluate immunotherapies. plos.org

Pharmacodynamic Endpoints in Animal Studies (Excluding Toxicity Markers)

The preclinical evaluation of this compound, the principal active metabolite of ifosfamide, has centered on quantifying its direct antitumor effects and the mechanisms underlying its cytotoxicity in various cancer models. nih.govfrontiersin.org Key pharmacodynamic endpoints investigated in these studies, excluding toxicity markers, include DNA adduct formation, cell cycle arrest, and intratumoral drug concentration, which collectively provide insight into the compound's therapeutic activity.

A fundamental mechanism of action for this compound is the alkylation of DNA, which results in the formation of DNA adducts and inter-strand cross-links. nih.gov This damage interferes with DNA replication and transcription, ultimately leading to cell cycle arrest or apoptosis in cancer cells. nih.gov Preclinical research suggests a positive correlation may exist between the levels of DNA adducts formed and the ultimate therapeutic response. acs.orgresearchgate.net Studies have shown that higher levels of drug-DNA adducts in tumor models often correspond to a greater therapeutic effect, highlighting DNA adduct formation as a critical pharmacodynamic marker of drug activity. researchgate.net

In vitro studies, which inform subsequent animal research, have demonstrated the potent effects of this compound on the cell cycle. Research on human breast cancer cell lines, for instance, has explored the interaction between this compound and other chemotherapeutic agents like vinorelbine. These studies found that the sequence of administration was critical to the outcome. When this compound was administered prior to vinorelbine, a synergistic cytotoxic effect was observed, which was associated with a significant blockage of cells in the G2-M phase of the cell cycle. nih.gov This indicates that this compound-induced DNA damage primes the cancer cells to be more susceptible to mitotic inhibitors.

The table below summarizes findings on cell cycle perturbation from a preclinical study on breast cancer cell lines.

Table 1: Effect of this compound (4-OH-IF) Sequencing on Cell Cycle in Breast Cancer Cell Lines

| Cell Line | Treatment Sequence | Primary Effect | Associated Finding |

|---|---|---|---|

| MCF-7 | 4-OH-IF followed by Vinorelbine | Synergistic | Strong block in G2-M phase |

| BRC-230 | 4-OH-IF followed by Vinorelbine | Synergistic | Strong block in G2-M phase |

| MCF-7 | Vinorelbine followed by 4-OH-IF | Antagonistic | Not Applicable |

| BRC-230 | Vinorelbine followed by 4-OH-IF | Antagonistic | Not Applicable |

Data derived from a study on established breast cancer cell lines. nih.gov

Furthermore, pharmacodynamic studies have also focused on the concentration of this compound within the tumor itself. In a preclinical model of peritoneal carcinomatosis, where ifosfamide was administered systemically, the levels of its active metabolite, this compound, were measured in both plasma and peritoneal tumor nodules. diva-portal.org The results consistently showed that the concentration of this compound was higher in the tumor tissue compared to the plasma, demonstrating effective penetration and accumulation at the site of action, a crucial factor for its antitumor efficacy. diva-portal.org

Modulation of Tumor Microenvironment in Preclinical Settings

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. While extensive research has detailed the TME's composition of immune cells, stromal cells, and signaling molecules, specific preclinical studies focusing solely on the modulation of the TME by this compound are limited. biomedpharmajournal.orgexplorationpub.com Much of the understanding is extrapolated from studies of its parent compound, ifosfamide, and the broader class of alkylating agents, such as cyclophosphamide.

Ifosfamide and its metabolites are known to possess immunomodulatory properties in addition to their direct cytotoxic effects on tumor cells. nih.gov One of the documented effects of ifosfamide metabolites is the depletion of intracellular glutathione (B108866) (GSH) in immune cells, including T cells. nih.gov Glutathione is a major antioxidant, and its depletion can alter the functional state of lymphocytes, which could potentially influence the immune response within the tumor.

Alkylating agents can create a more favorable TME for antitumor immunity by selectively depleting certain immunosuppressive cell populations. For example, preconditioning with cyclophosphamide is a common strategy in adoptive T-cell therapies to reduce the numbers of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). mdpi.com Tregs and MDSCs are potent inhibitors of effector T-cell function, and their reduction can enhance the efficacy of immunotherapies. biomedpharmajournal.orgnih.gov While it is plausible that this compound contributes to these effects as the active metabolite of ifosfamide, direct preclinical evidence specifically isolating its role in modulating these cell populations is not extensively detailed in the literature.

The table below outlines the theoretical and observed immunomodulatory effects of ifosfamide/metabolites on components of the tumor microenvironment based on available preclinical data.

Table 2: Potential Immunomodulatory Effects of this compound in the Tumor Microenvironment

| TME Component | Potential Effect of this compound/Metabolites | Mechanism/Rationale | Supporting Evidence |

|---|---|---|---|

| T Cells | Altered function | Depletion of intracellular glutathione (GSH). nih.gov | Observed with ifosfamide metabolites. nih.gov |

| Regulatory T cells (Tregs) | Depletion | Selective cytotoxicity. | Inferred from studies with the parent drug ifosfamide and its analog, cyclophosphamide. mdpi.com |

| Myeloid-Derived Suppressor Cells (MDSCs) | Depletion | Selective cytotoxicity. | Inferred from studies with the parent drug ifosfamide and its analog, cyclophosphamide. mdpi.com |

Analytical Methodologies for 4 Hydroxyifosfamide Research

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are the cornerstone for separating and quantifying 4-hydroxyifosfamide from complex biological matrices. These methods leverage differences in the physicochemical properties of analytes to achieve separation, followed by sensitive detection.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is widely utilized for the analysis of ifosfamide (B1674421) and its metabolites. Method development focuses on optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation, sensitivity, and specificity.

Early methods for this compound involved derivatization to enhance its stability and detectability. For instance, one approach involved derivatizing this compound to 7-hydroxyquinoline, which could then be detected fluorimetrically. This method demonstrated linearity in the concentration range of 0.05-25 µM with a limit of detection of 40 nM, and importantly, ruled out interference from acrolein, another ifosfamide metabolite nih.gov.

More advanced HPLC methods have been developed for the simultaneous quantification of ifosfamide and its various metabolites, including this compound. These often involve reversed-phase HPLC (RP-HPLC) with UV detection. For example, a method utilizing a C8 column with a mobile phase consisting of acetonitrile (B52724) and a potassium dihydrogenphosphate buffer (pH 7.40) with triethylamine (B128534) achieved UV detection at 230 nm nih.gov. This method demonstrated good specificity, sensitivity, and stability of the derivatized analyte (4-OHIF-SCZ) in the range of 0.1-10 µg/mL, with a lower limit of quantification (LLOQ) of 100 ng/mL nih.gov.

Table 6.1.1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov |

| Analyte | This compound | Stabilized this compound (4-OHIF-SCZ) |

| Derivatization | To 7-hydroxyquinoline | With semicarbazide (B1199961) (SCZ) |

| Detection | Fluorimetric | UV detection at 230 nm |

| Column | Not specified | C8 column |

| Mobile Phase | Not specified | Acetonitrile-0.025 M potassium dihydrogenphosphate buffer (pH 7.40)-triethylamine (13.5:86:0.5, v/v) |

| LLOQ | 40 nM | 100 ng/mL |

| Linear Range | 0.05-25 µM | 0.1-10 µg/mL |

| Accuracy | Not specified | 94.1-107.0% |

| Precision (Within-day) | Not specified | < 6.2% |

| Precision (Between-day) | Not specified | < 7.2% |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitivity and Specificity

LC-MS/MS offers superior sensitivity and specificity compared to UV detection, making it the preferred method for quantifying low concentrations of metabolites in complex biological matrices. This technique combines the separation power of liquid chromatography with the mass-resolving capabilities of mass spectrometry.

A robust LC-MS/MS method has been developed for the simultaneous quantification of ifosfamide and its derivatives, including this compound, in mouse plasma researchgate.netresearchgate.net. This method utilizes multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. Due to the instability of this compound in plasma, it is immediately converted to its semicarbazone derivative (4-OHIFO-SCZ) researchgate.netresearchgate.net. The developed assay demonstrated a linear calibration range from 20 to 5000 ng/mL with an LLOQ of 20 ng/mL, achieving accuracies within ±10% and precisions less than 12% researchgate.net. Recoveries ranged from 62% to 96% using liquid-liquid extraction researchgate.net. The sensitivity for this compound was reported to be improved five-fold compared to analogues researchgate.net. This method proved stable for 4-OHIFO-SCZ in plasma at 4°C for 24 hours and at -20°C for three months researchgate.net.

Another LC-MS/MS approach has been employed for the simultaneous determination of ifosfamide and its metabolite ifosforamide mustard (IFM) in human plasma tandfonline.com. While not directly quantifying this compound, this study highlights the LC-MS/MS capabilities for related compounds, using derivatization with diethyldithiocarbamate (B1195824) (DDTC) followed by RP-HPLC with UV detection and mass spectrometry for structural confirmation tandfonline.com. The method achieved LLOQs of 0.100 µg/mL for both IFM and IFO.

Table 6.1.2: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Method 1 researchgate.netresearchgate.net | Method 2 tandfonline.com (for related compounds) |

| Analyte | This compound (as 4-OHIFO-SCZ) | Ifosforamide mustard (IFM) and Ifosfamide (IFO) |

| Derivatization | With semicarbazide (SCZ) | With diethyldithiocarbamate (DDTC) |

| Detection | LC-MS/MS (MRM) | RP-HPLC with UV detection, MS for confirmation |

| Column | Not specified | Not specified (RP-HPLC) |

| Sample Matrix | Mouse plasma | Human plasma |

| LLOQ | 20 ng/mL | 0.100 µg/mL |

| Linear Range | 20-5000 ng/mL | 0.100–50.0 µg/mL (IFM), 0.100–100 µg/mL (IFO) |

| Recovery | 62-96% (liquid-liquid extraction) | Not specified |

| Stability of Analyte | 4-OHIFO-SCZ stable for 24h (4°C), 3 months (-20°C) | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is typically employed for analyzing volatile and thermally stable compounds. While less commonly applied to polar and potentially unstable metabolites like this compound without derivatization, GC-MS has been used for the analysis of other ifosfamide metabolites. For instance, GC-MS with nitrogen-phosphorous or mass spectrometry detection has been utilized for determining ifosfamide and its 2- and 3-dechloroethylated metabolites in urine, cerebrospinal fluid, and plasma core.ac.uk. Direct GC-MS analysis of this compound is less prevalent in the literature, likely due to its polarity and potential for thermal degradation, which would necessitate derivatization to enhance volatility and stability for GC analysis alwsci.com.

Sample Preparation and Stabilization Strategies for Unstable Metabolites in Biological Matrices

The instability of this compound in biological samples presents a significant challenge in its analysis nih.govresearchgate.netresearchgate.netnih.gov. To ensure accurate quantification, effective sample preparation and stabilization strategies are crucial.

Stabilization: Immediate derivatization upon sample collection is a common strategy. For this compound, derivatization with semicarbazide (SCZ) converts it to the more stable semicarbazone derivative (4-OHIFO-SCZ) nih.govresearchgate.netresearchgate.net. This derivative has shown stability in plasma at 4°C for 24 hours and at -20°C for up to three months researchgate.net. Citric acid has also been reported as a stabilization agent for this compound in plasma, rendering samples stable for up to 4 days nih.gov. Other general strategies for stabilizing drug molecules in biological samples include temperature adjustment (e.g., immediate cooling and freezing), pH control, and the addition of inhibitors or antioxidants nih.govresearchgate.netresearchgate.net.

Extraction: Sample preparation typically involves extraction to remove interfering matrix components. Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether (MTBE) or ethyl acetate (B1210297) is frequently employed nih.govresearchgate.netresearchgate.netnih.gov. For instance, LLE with MTBE has been used to extract analytes from plasma, followed by evaporation and reconstitution in the HPLC eluent researchgate.netresearchgate.net. Solid-phase extraction (SPE) is another widely used technique for sample clean-up and analyte concentration europeanpharmaceuticalreview.comiiarjournals.org.

Table 6.2: Sample Preparation and Stabilization Strategies

| Strategy | Method/Reagent | Matrix | Stability Achieved | Reference(s) |

| Derivatization | Semicarbazide (SCZ) | Plasma | Stable for 24h (4°C), 3 months (-20°C) | nih.govresearchgate.netresearchgate.net |

| Citric acid | Plasma | Stable for 4 days | nih.gov | |

| Extraction | Liquid-Liquid Extraction (LLE) with MTBE | Plasma | - | researchgate.netresearchgate.net |

| Liquid-Liquid Extraction (LLE) with ethyl acetate | Plasma, Erythrocytes | - | nih.govnih.gov | |

| Solid-Phase Extraction (SPE) | Plasma, Urine, Tissue | - | europeanpharmaceuticalreview.comiiarjournals.org | |

| Temperature Control | Immediate cooling (ice bath) and freezing (-20°C or -70°C) | Plasma, Tissue | Slows degradation, enables long-term storage | researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov |

| pH Control | Addition of buffers (e.g., ammonium (B1175870) bicarbonate) | Biological samples | Prevents degradation | researchgate.netresearchgate.netnih.govresearchgate.net |

Detection and Characterization of Ifosfamide Mustard Adducts

Ifosfamide exerts its cytotoxic effect through the formation of DNA and protein adducts by its active metabolite, ifosfamide mustard. The detection and characterization of these adducts are crucial for understanding the mechanism of action and potential genotoxicity.

Analytical techniques such as MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight Mass Spectrometry) have been developed for the detection and structural characterization of DNA adducts formed by alkylating agents acs.orgnih.gov. This method involves enzymatic digestion of DNA to 2′-deoxynucleotides, followed by separation and analysis by MS. It allows for the molecular specification and characterization of adducted nucleotides and the alkylating agent itself acs.orgnih.gov.

Furthermore, LC-MS/MS methods are employed to detect protein adducts. For instance, tripeptide adducts generated from proteinase K digestion of modified albumin have been used as biomarkers for exposure to alkylating agents researchgate.net. Ultrahigh-performance liquid chromatography–triple quadrupole mass spectrometry (UHPLC–TQ MS) in MRM mode is utilized for detecting these adducts, achieving limits of detection in the ng/mL range in plasma samples researchgate.net. These methods are valuable for assessing exposure and potential damage caused by alkylating agents.

Bioanalytical Challenges and Validation in Preclinical Research

The bioanalysis of ifosfamide metabolites like this compound in preclinical research presents several challenges that necessitate rigorous method validation.

Challenges:

Analyte Instability: As mentioned, this compound is inherently unstable, requiring immediate stabilization to prevent degradation during sample collection, storage, and processing nih.govresearchgate.netnih.gov.

Low Concentrations: Metabolites are often present at very low concentrations in biological fluids, demanding highly sensitive analytical techniques such as LC-MS/MS alwsci.com.

Matrix Effects: Biological samples (plasma, tissue homogenates, cell lysates) contain a complex mixture of endogenous compounds that can interfere with the analysis, leading to inaccurate quantification. This necessitates efficient sample clean-up and selective detection methods europeanpharmaceuticalreview.comvirologyresearchservices.com.

Metabolism Complexity: Ifosfamide undergoes multiple metabolic pathways, producing various metabolites, which can complicate the analytical strategy alwsci.comscinews.uz.

Validation: Bioanalytical method validation is critical to ensure the reliability and accuracy of the generated data. Key validation parameters, as outlined by regulatory guidelines such as the International Conference on Harmonisation (ICH), include:

Selectivity/Specificity: The ability to unequivocally measure the analyte in the presence of other components in the biological specimen nih.gov.

Sensitivity: Including the Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ), which define the lowest concentration that can be reliably measured nih.gov.

Linearity: Establishing a linear relationship between analyte concentration and instrument response over a defined range nih.gov.

Accuracy: The closeness of the measured value to the true value, often expressed as percent bias researchgate.netnih.gov.

Precision: The degree of agreement among individual measurements of the same sample, typically expressed as percent coefficient of variation (CV) researchgate.netnih.gov.

Recovery: The efficiency of the extraction process researchgate.netiiarjournals.org.

Stability: Assessing the analyte's stability under various conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage) researchgate.netnih.govresearchgate.netiiarjournals.org.

Validated methods are essential for generating trustworthy data in preclinical studies, supporting drug discovery and development efforts for anticancer agents nih.govsciencescholar.usnih.govresearchgate.net.

Mechanisms of Resistance to 4 Hydroxyifosfamide in Preclinical Models

Cellular Mechanisms of Intrinsic and Acquired Resistance

The ability of tumor cells to withstand the cytotoxic effects of 4-hydroxyifosfamide is a complex phenomenon involving alterations in drug metabolism, enhancement of DNA repair, increased drug efflux, and circumvention of programmed cell death.

A primary mechanism of cellular defense against this compound involves its detoxification by aldehyde dehydrogenases (ALDHs). These enzymes catalyze the oxidation of the aldophosphamide (B1666838) tautomer of this compound to the non-toxic carboxyifosfamide (B1208611). nih.gov

Preclinical studies have demonstrated a direct correlation between ALDH activity and resistance to oxazaphosphorines. For instance, the overexpression of specific ALDH isoforms, such as ALDH1A2 and ALDH2, in K562 leukemia and H1299 lung cancer cell lines resulted in increased resistance to 4-hydroperoxycyclophosphamide, a preactivated form of cyclophosphamide (B585) that spontaneously releases 4-hydroxycyclophosphamide. mdpi.com Conversely, the inhibition of ALDH activity has been shown to potentiate the cytotoxic effects of mafosfamide, another preactivated cyclophosphamide analog, in murine hematopoietic stem cells. nih.gov This suggests that elevated expression of ALDH is a significant contributor to both intrinsic and acquired resistance to this compound.

Table 1: Preclinical Evidence of ALDH-Mediated Resistance to this compound Analogs

| ALDH Isoform | Cell Line/Model | Experimental Observation | Reference |

|---|---|---|---|

| ALDH1A2, ALDH2 | K562 (leukemia), H1299 (lung cancer) | Overexpression led to increased resistance to 4-hydroperoxycyclophosphamide. | mdpi.com |

| General ALDH activity | Murine hematopoietic stem cells | Inhibition with diethyldithiocarbamate (B1195824) or cyanamide potentiated mafosfamide cytotoxicity. | nih.gov |

The cytotoxic mechanism of this compound involves the generation of DNA cross-links, which, if unrepaired, trigger cell death. Consequently, an enhanced capacity to repair this DNA damage is a crucial mechanism of resistance. Cancer stem cells, which are often chemoresistant, are thought to possess a more robust DNA damage response (DDR) compared to the bulk of tumor cells. bham.ac.uk

While direct preclinical evidence specifically linking enhanced DNA repair to this compound resistance is an area of ongoing investigation, the broader role of DNA repair pathways in resistance to alkylating agents is well-established. nih.gov Various DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), are involved in repairing the types of DNA lesions induced by these agents. bham.ac.uk Upregulation of key proteins in these pathways can lead to more efficient removal of DNA adducts and cross-links, thereby diminishing the cytotoxic impact of the drug.

The overexpression of ATP-binding cassette (ABC) transporters is a well-documented mechanism of multidrug resistance (MDR) in cancer cells. nih.govnih.govmdpi.com These efflux pumps actively transport a wide range of structurally diverse compounds out of the cell, thereby reducing the intracellular concentration of the drug and its ability to reach its target.

While the direct involvement of specific ABC transporters in the efflux of this compound has not been extensively detailed in preclinical studies, the P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2) are known to confer resistance to a broad spectrum of chemotherapeutic agents. nih.govnih.gov It is plausible that these or other ABC transporters could contribute to resistance to this compound by reducing its intracellular accumulation. Preclinical models of PARP inhibitor resistance have also identified the upregulation of multidrug efflux pumps as a mechanism of resistance. nih.govyoutube.com

Evasion of apoptosis, or programmed cell death, is a hallmark of cancer and a significant mechanism of chemoresistance. nih.govnih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bcl-2, Bcl-xL, and Mcl-1 preventing the release of cytochrome c from the mitochondria and subsequent caspase activation. nih.govnih.gov

Overexpression of these anti-apoptotic proteins is a common feature in many cancers and is associated with resistance to a variety of chemotherapeutic agents, including DNA damaging agents. nih.govnih.govresearchgate.net By raising the threshold for apoptosis induction, cancer cells with elevated levels of anti-apoptotic Bcl-2 family proteins can survive the DNA damage inflicted by this compound. Preclinical studies have shown that targeting these anti-apoptotic proteins can restore sensitivity to chemotherapy. nih.govnih.gov

Table 2: Key Anti-Apoptotic Proteins Implicated in Chemoresistance

| Protein Family | Key Anti-Apoptotic Members | Mechanism of Action | Relevance to Chemoresistance |

|---|---|---|---|

| Bcl-2 Family | Bcl-2, Bcl-xL, Mcl-1 | Inhibit the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins. | Overexpression prevents apoptosis induction by DNA damaging agents. |

| Inhibitor of Apoptosis (IAP) Family | XIAP, cIAP1, cIAP2 | Directly inhibit caspases, the executioners of apoptosis. | Overexpression blocks the final steps of the apoptotic cascade. |

Strategies to Overcome Resistance in Preclinical Settings

The elucidation of these resistance mechanisms has paved the way for the development of strategies to overcome them in preclinical models, with a focus on molecularly targeted approaches.

Researchers are actively investigating various molecular targeting strategies to resensitize resistant cancer cells to this compound and related compounds.

One promising approach is the inhibition of DNA repair pathways. For example, inhibitors of poly(ADP-ribose) polymerase (PARP) have shown synthetic lethality in combination with DNA damaging agents in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. mdpi.com Combining PARP inhibitors with ifosfamide (B1674421) could potentially enhance its efficacy and overcome resistance mediated by enhanced DNA repair. Preclinical studies are exploring the combination of PARP inhibitors with chemotherapy to overcome resistance. onclive.com

Another key strategy involves the direct targeting of anti-apoptotic proteins. Small molecule inhibitors of the Bcl-2 family, known as BH3 mimetics (e.g., venetoclax), have shown promise in preclinical models by restoring the apoptotic potential of cancer cells. nih.govnih.gov By inhibiting anti-apoptotic Bcl-2 proteins, these agents can lower the threshold for apoptosis induction, thereby rendering cancer cells more susceptible to the DNA damage caused by this compound. nih.govnih.gov

Furthermore, targeting the metabolic enzymes responsible for drug detoxification is a viable strategy. As previously mentioned, the use of ALDH inhibitors has been shown to potentiate the effects of oxazaphosphorines in preclinical models. nih.gov The development of specific and potent ALDH inhibitors could be a valuable approach to overcoming this mode of resistance.

2

Resistance to the active metabolite of ifosfamide, this compound, is a significant challenge in cancer therapy. Preclinical studies have identified several key mechanisms that cancer cells employ to withstand its cytotoxic effects. These primarily involve enzymatic detoxification and enhanced DNA repair capabilities.

A primary mechanism of resistance is the metabolic detoxification of this compound, which exists in equilibrium with its tautomer, aldoifosfamide (B1666837). This detoxification is largely mediated by aldehyde dehydrogenase (ALDH) enzymes. Overexpression of ALDH isoenzymes, particularly ALDH1A1 and ALDH3A1, has been linked to resistance. nih.gov These enzymes catalyze the oxidation of aldoifosfamide to the inactive and less toxic metabolite, carboxyifosfamide, thereby preventing the formation of the ultimate DNA-alkylating agent, isophosphoramide mustard. nih.govnih.gov Studies in various cancer cell lines have demonstrated that elevated ALDH activity confers resistance to oxazaphosphorine drugs, including ifosfamide and cyclophosphamide. nih.govnih.gov For instance, breast cancer cells with high ALDH activity (ALDHhi) have been shown to be more resistant to chemotherapy. nih.gov

Table 1: Role of ALDH in Resistance to this compound Metabolites in Preclinical Models

| Cell Line | ALDH Isoform(s) | Findings |

| A549 (Lung Cancer) | ALDH1A1, ALDH3A1 | siRNA knockdown of both ALDH1A1 and ALDH3A1 was necessary for maximum sensitivity to aldophosphamide. nih.gov |

| SF767 (Glioblastoma) | ALDH3A1 | Expresses only ALDH3A1 and shows resistance to mafosfamide, a cyclophosphamide analog. nih.gov |

| MDA-MB-231 & MDA-MB-468 (Breast Cancer) | ALDH (general) | ALDHhiCD44⁺ populations were significantly more resistant to doxorubicin and paclitaxel compared to ALDHlowCD44⁻ cells. nih.gov |

| K562 (Leukemia) & H1299 (Lung Cancer) | ALDH1A2, ALDH2 | Overexpression of ALDH1A2 or ALDH2 led to increased resistance to 4-hydroperoxycyclophosphamide. researchgate.net |

Another significant factor in resistance is the glutathione (B108866) (GSH) detoxification pathway. While this compound itself does not appear to be directly conjugated by GSH, its downstream active metabolite, isophosphoramide mustard, is a substrate for glutathione S-transferases (GSTs), particularly GSTP1-1. This enzymatic conjugation detoxifies the alkylating agent, preventing it from cross-linking DNA. Preclinical data has shown that increased levels of GSTP1-1 can enhance the detoxification of isophosphoramide mustard. nih.gov Furthermore, cells with higher levels of glutathione-S-transferase pi have been observed in chemotherapy-resistant ALDHhiCD44⁺ breast cancer cell populations. nih.gov The parent compound, ifosfamide, has been shown to deplete intracellular GSH, which may suggest a complex interplay where the drug itself can modulate this resistance mechanism. nih.gov

Enhanced DNA damage response (DDR) and repair mechanisms also contribute to resistance against this compound. As an alkylating agent, this compound induces DNA damage, which, if not repaired, leads to cell death. Cancer cells with upregulated DNA repair pathways, such as homologous recombination (HR) and non-homologous end joining (NHEJ), can more effectively repair the DNA lesions caused by isophosphoramide mustard, leading to cell survival and resistance.

3 Preclinical Combination Therapies to Circumvent Resistance

To overcome the mechanisms of resistance to this compound, various preclinical combination strategies have been explored. These approaches primarily focus on inhibiting the key resistance pathways, namely ALDH activity, GSH-mediated detoxification, and DNA repair.

Targeting Aldehyde Dehydrogenase (ALDH)

Inhibition of ALDH activity has been shown to sensitize cancer cells to the effects of oxazaphosphorines. The specific ALDH inhibitor diethylaminobenzaldehyde (DEAB) has been demonstrated in preclinical models to increase the sensitivity of ALDHhi breast cancer stem-like cells to chemotherapy. nih.gov In these studies, pre-treatment with DEAB led to a significant initial sensitization of ALDHhiCD44⁺ cells to chemotherapy and radiotherapy, resulting in reduced colony formation. nih.gov Similarly, the development of selective inhibitors for ALDH3A1 has shown promise in sensitizing cancer cells that express this isoform to mafosfamide. nih.gov

Table 2: Preclinical Combination Therapies Targeting ALDH to Overcome Resistance

| Primary Agent(s) | Combination Agent | Cell Line(s) | Key Findings |

| Doxorubicin/Paclitaxel, Radiotherapy | Diethylaminobenzaldehyde (DEAB) | MDA-MB-231, MDA-MB-468 (Breast Cancer) | DEAB pre-treatment sensitized ALDHhiCD44⁺ cells to chemotherapy and radiotherapy, reducing long-term colony formation. nih.gov |

| Mafosfamide | Selective ALDH3A1 Inhibitors | A549 (Lung Cancer), SF767 (Glioblastoma) | ALDH3A1 inhibitors sensitized cancer cells expressing this isoform to mafosfamide. nih.gov |

Modulating the Glutathione (GSH) Pathway

Given the role of the GSH pathway in detoxifying the active metabolites of ifosfamide, strategies to deplete GSH or inhibit GST have been investigated. Buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, has been shown to synergistically enhance the activity of the alkylating agent melphalan in preclinical models of multiple myeloma. harvard.edusemanticscholar.org BSO treatment led to significant depletion of GSH and increased DNA damage induced by melphalan. harvard.edu While direct studies with this compound are limited, these findings suggest that BSO could potentially reverse GSH-mediated resistance to ifosfamide's active metabolites. Another approach is the use of GST inhibitors, such as ethacrynic acid, which has been investigated as a potential anticancer agent due to its ability to inhibit GSTP1-1. nih.gov

Inhibition of DNA Damage Repair

A promising strategy to overcome resistance is the combination of this compound with inhibitors of the DNA damage response. The rationale is that by blocking the cell's ability to repair the DNA damage induced by the alkylating agent, the cytotoxic effect will be enhanced.

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors, which target the base excision repair pathway, have shown synergy with DNA-damaging agents. In preclinical models, PARP inhibitors have been shown to be effective in tumors with deficiencies in the homologous recombination repair pathway, a state known as "BRCAness". nih.govnih.gov The combination of PARP inhibitors with chemotherapy is being explored to potentiate the effects of DNA-damaging agents. biorxiv.org

ATR Inhibitors: Ataxia telangiectasia and Rad3-related (ATR) inhibitors target a key protein in the DNA damage response that is activated by replication stress. Preclinical studies have demonstrated that ATR inhibitors can sensitize cancer cells to DNA-damaging agents like cisplatin and carboplatin, as well as to radiotherapy. nih.govresearchgate.net The combination of ATR inhibitors with chemotherapy is being investigated as a way to overcome chemoresistance. researchgate.net

DNA-PK Inhibitors: DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Inhibition of DNA-PK has been shown to sensitize tumor cells to radiotherapy and chemotherapy. nih.govresearchgate.net Preclinical data from studies with novel DNA-PK inhibitors in combination with radiation therapy have shown promise in glioblastoma and lung carcinoma cell lines. researchgate.net

While many of these combination studies have been conducted with parent drugs like ifosfamide or other alkylating agents, the mechanistic basis strongly suggests potential efficacy when combined directly with this compound to circumvent resistance in preclinical cancer models.

Theoretical and Computational Chemistry of 4 Hydroxyifosfamide

Molecular Modeling and Docking Studies of Enzyme Interactions

4-Hydroxyifosfamide is primarily known as an intermediate in the metabolic activation of ifosfamide (B1674421). This activation process is largely mediated by hepatic cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2B6, which catalyze the hydroxylation of ifosfamide at the C-4 position to form this compound pharmgkb.orgdrugbank.comfda.govnih.govsmolecule.com. While direct molecular modeling and docking studies specifically detailing the interaction of this compound with enzymes are not extensively detailed in the provided literature, the principles of these computational techniques are highly relevant.

Molecular modeling and docking studies are instrumental in understanding how drug molecules and their metabolites interact with target enzymes. These methods can predict binding affinities, identify key residues involved in interactions, and elucidate the precise orientation of a ligand within an enzyme's active site gonzalezbello.commdpi.com. For this compound, computational approaches could be employed to model its interaction with enzymes involved in its further metabolism or decomposition. Although not directly focused on this compound, studies have computationally evaluated the binding interactions of other ifosfamide metabolites with enzymes such as Cytochrome P450 CYP2C9 and NOX2 researchgate.net. Understanding these interactions is crucial for predicting the fate of the drug and its metabolites within the body.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for investigating the intrinsic reactivity and stability of chemical species. These methods provide insights into electronic structure, molecular orbitals, bond energies, and reaction thermodynamics, which are fundamental to chemical behavior pmf.unsa.barsc.orgmdpi.comnih.govnrel.gov.

This compound is characterized by its inherent instability; it is described as an "unstable intermediate" drugbank.comnih.govsmolecule.com that undergoes spontaneous decomposition researchgate.netsemanticscholar.org. This instability is a critical aspect of its chemical reactivity, as it readily breaks down to form the active cytotoxic metabolite, isophosphoramide mustard (IPM), and the toxic metabolite chloroacetaldehyde (B151913) (CAA) nih.govresearchgate.netsemanticscholar.orgscholasticahq.com. Quantum chemical calculations could be utilized to model the decomposition pathways of this compound, including the identification of transition states, activation energies, and the thermodynamic driving forces behind its breakdown. Such calculations would provide a deeper understanding of the electronic factors governing its rapid transformation. While specific DFT studies on this compound are not detailed in the provided snippets, the established methodologies allow for the prediction of its reactivity profile based on its electronic distribution and molecular structure.

Prediction of Metabolic Pathways and Product Formation

The metabolic activation of ifosfamide is a complex process where the inactive prodrug is transformed into active cytotoxic agents. This pathway prominently features this compound as a pivotal intermediate. Ifosfamide is primarily metabolized in the liver by CYP450 enzymes, with CYP3A4 and CYP2B6 playing significant roles in its hydroxylation at the C-4 position, yielding this compound pharmgkb.orgdrugbank.comfda.govnih.govsmolecule.com.

Once formed, this compound is highly unstable and undergoes spontaneous, non-enzymatic decomposition drugbank.comnih.govsmolecule.comresearchgate.netsemanticscholar.org. This decomposition is crucial for generating the ultimate active alkylating agent, isophosphoramide mustard (IPM), which mediates the drug's cytotoxic effects by cross-linking DNA. Concurrently, this breakdown also liberates chloroacetaldehyde (CAA), a metabolite implicated in the dose-limiting toxicities of ifosfamide, such as neurotoxicity and nephrotoxicity nih.govresearchgate.netsemanticscholar.orgscholasticahq.com. The metabolic fate of ifosfamide, including the formation and subsequent breakdown of this compound, has been investigated using pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of this compound During Fractionated Intravenous Ifosfamide Therapy

| Parameter | Day 1 | Day 5 |

| Cmax (nmol/ml) | 1.51 | 2.59 |

| AUC (nmol*h/ml) | 11.3 | 16.5 |

Source: nih.gov

Computational tools are increasingly employed for predicting metabolic pathways, aiding in the understanding of drug metabolism and the identification of potential metabolites pharmafeatures.compsu.edunih.gov. While these tools are general, they underscore the computational approaches used to map out the complex transformations that compounds like ifosfamide undergo, including the critical role of intermediates like this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that establishes a correlation between the chemical structure of molecules and their biological activity frontiersin.orgsemanticscholar.orgfrontiersin.orgresearchgate.net. QSAR models are built using molecular descriptors (e.g., physicochemical properties, topological indices) and statistical or machine learning techniques to predict the activity of new compounds and to guide the rational design of analogs with improved efficacy or reduced toxicity frontiersin.orgsemanticscholar.orgfrontiersin.orgresearchgate.netbrieflands.com.

Although specific QSAR studies focusing directly on this compound or its immediate structural analogs were not detailed in the provided search results, the principles of QSAR are highly applicable in the context of ifosfamide research. QSAR analyses can be performed on a series of ifosfamide derivatives to identify structural features that influence metabolic activation, stability, DNA-binding affinity, or interactions with target enzymes. Such studies are crucial for drug discovery and optimization, aiming to develop novel anticancer agents with enhanced therapeutic profiles. By systematically altering molecular structures and evaluating their predicted activities, QSAR can provide valuable insights into structure-activity trends relevant to ifosfamide's mechanism of action and metabolism.

Compound List:

Ifosfamide

this compound

Isophosphoramide mustard (IPM)

Chloroacetaldehyde (CAA)

2-Dechloroethylifosfamide

3-Dechloroethylifosfamide

4-carboxyifosfamide

Trofosfamide

Future Research Directions and Unanswered Questions in 4 Hydroxyifosfamide Research

Elucidation of Novel Metabolic Pathways and Metabolite Roles